molecular formula C20H20Cl2N2O4S2 B263944 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No. B263944
M. Wt: 487.4 g/mol
InChI Key: HONKDBRECWEONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a chemical compound that has gained significant interest in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of inflammatory cytokines and the activation of nuclear factor kappa B (NF-κB). It has also been suggested that this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can modulate the expression of various genes involved in inflammation and cancer. This compound has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide. Some of these include:
1. Further investigation of the mechanism of action of this compound.
2. Development of more efficient and less toxic synthesis methods.
3. In vivo studies to determine the toxicity and efficacy of this compound.
4. Studies to determine the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer.
5. Investigation of the potential of this compound as a lead compound for the development of new drugs.
Conclusion:
In conclusion, 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a chemical compound that has shown potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been reported in the literature using different methods. One of the methods involves the reaction of 2,6-dichlorobenzyl chloride with 3,4-dimethoxyaniline to form 2,6-dichlorobenzyl-3,4-dimethoxyaniline. This intermediate is then reacted with thioacetic acid to form 2,6-dichlorobenzylthioacetamide. The final product is obtained by reacting 2,6-dichlorobenzylthioacetamide with 2,3-epithiobutane-1,4-dioxide.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been studied for its potential applications in the field of medicine. It has been reported to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also shown that this compound can inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C20H20Cl2N2O4S2

Molecular Weight

487.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide

InChI

InChI=1S/C20H20Cl2N2O4S2/c1-27-18-7-6-12(8-19(18)28-2)24-17-11-30(25,26)10-16(17)23-20(24)29-9-13-14(21)4-3-5-15(13)22/h3-8,16-17H,9-11H2,1-2H3

InChI Key

HONKDBRECWEONY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCC4=C(C=CC=C4Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCC4=C(C=CC=C4Cl)Cl)OC

Origin of Product

United States

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